molecular formula C18H14F2N2O2 B2510254 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946340-53-0

3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2510254
CAS No.: 946340-53-0
M. Wt: 328.319
InChI Key: QDSCLORKDRFPGI-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and an isoxazole ring attached to a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate amine with a benzoyl chloride derivative.

    Introduction of Difluoro Groups: The difluoro groups are introduced through a halogenation reaction, typically using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-(isoxazol-3-yl)methyl)benzamide: Lacks the p-tolyl group, which may affect its binding affinity and specificity.

    3,4-difluoro-N-((5-(phenyl)isoxazol-3-yl)methyl)benzamide: Contains a phenyl group instead of a p-tolyl group, which could influence its electronic properties and reactivity.

Uniqueness

The presence of the p-tolyl group in 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide distinguishes it from similar compounds, potentially enhancing its binding interactions and specificity in biological systems. Additionally, the difluoro groups contribute to its unique electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-difluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-11-2-4-12(5-3-11)17-9-14(22-24-17)10-21-18(23)13-6-7-15(19)16(20)8-13/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSCLORKDRFPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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